BenchChemオンラインストアへようこそ!

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

KCC2 Antagonism Structure-Activity Relationship Neurological Disorder Research

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 941992-32-1) is a synthetic heterocyclic compound belonging to the thiazolyl-pyridazinyl thioacetamide class. Its core structure features a pyridazine ring substituted with a 2,5-dimethylphenyl group linked via a thioether bridge to an acetamide moiety bearing a 4-methylthiazole group.

Molecular Formula C18H18N4OS2
Molecular Weight 370.49
CAS No. 941992-32-1
Cat. No. B2911758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
CAS941992-32-1
Molecular FormulaC18H18N4OS2
Molecular Weight370.49
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C
InChIInChI=1S/C18H18N4OS2/c1-11-4-5-12(2)14(8-11)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23)
InChIKeyPPLFWHUCUBVNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 941992-32-1): Chemical Class and Key Identifiers for Procurement


2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 941992-32-1) is a synthetic heterocyclic compound belonging to the thiazolyl-pyridazinyl thioacetamide class. Its core structure features a pyridazine ring substituted with a 2,5-dimethylphenyl group linked via a thioether bridge to an acetamide moiety bearing a 4-methylthiazole group [1]. This scaffold is structurally related to known modulators of the neuronal K-Cl cotransporter KCC2 (SLC12A5), a target implicated in neurological disorders, where the substitution pattern on the pyridazine ring is a critical determinant of biological activity [2].

Procurement Risk: Why 2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide Cannot Be Interchanged with Unsubstituted Phenyl Analogs


Within the thiazolyl-pyridazinyl thioacetamide series, small structural changes on the pyridazine ring lead to profound shifts in target potency, selectivity, and pharmacokinetic profile. The foundational probe ML077 (N-methyl analog) and VU 0240551 (unsubstituted phenyl analog) established the KCC2 pharmacophore, but subsequent optimization efforts demonstrated that substitution on the phenyl ring is key to enhancing potency and mitigating off-target activity, such as cytochrome P450 inhibition [1]. Therefore, substituting 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide with a close in-class analog like VU 0240551 is not scientifically equivalent without a documented head-to-head comparison, as the 2,5-dimethyl substitution can alter critical interactions with the target and related proteins.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide


Inferred KCC2 Antagonism Potency Enhancement Through 2,5-Dimethylphenyl Substitution vs. Unsubstituted Phenyl Probe VU 0240551

The compound belongs to a series where the 2,5-dimethylphenyl substitution is expected to improve KCC2 inhibitory potency relative to the unsubstituted phenyl analog VU 0240551. This inference is based on the established structure-activity relationship (SAR) from the optimization of ML077, where increased steric bulk and lipophilicity on the pyridazine ring enhanced target engagement [1]. However, direct quantitative KCC2 IC50 data for CAS 941992-32-1 is not available in the searchable public domain as per the conducted search, marking this as a class-level inference that requires experimental verification for procurement decisions.

KCC2 Antagonism Structure-Activity Relationship Neurological Disorder Research

Predicted Physicochemical Property Shift: Increased Lipophilicity (XLogP3) Over Core Scaffold Analogs

The computed XLogP3 value for 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is 3.7, as reported by PubChem [1]. This is a direct computational comparison point against the unsubstituted phenyl counterpart VU 0240551, which lacks the two methyl groups and is predicted to have a lower XLogP (approximately 2.6-2.8 based on a 0.5-0.6 logP increase per methyl group as a general rule). The increased lipophilicity can directly impact membrane permeability and non-specific binding profiles, a critical factor in selecting probe compounds for cellular assays.

Physicochemical Properties Lipophilicity Drug-likeness

Absence of N-Methylation: Structural Differentiator from ML077 with Potential Impact on Selectivity and Metabolism

Unlike the optimized KCC2 probe ML077, this compound lacks an N-methyl group on the acetamide linker. In the ML077 optimization study, N-methylation was a key modification that contributed to achieving high selectivity for KCC2 over NKCC1 and a clean ancillary pharmacology profile (no inhibition >50% at 10 μM against a panel of 68 GPCRs, ion channels, and transporters) [1]. The absence of this group in the target compound may lead to a different selectivity and off-target profile, which is a critical consideration when replacing ML077 in established assays.

Selectivity Profile Metabolic Stability Structural Differentiation

Where 2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide May Offer Superior Utility Over Analogs


Radioligand Displacement Assays Requiring a Non-Methylated, KCC2-Scaffold Probe

The compound can serve as a non-radioactive, structurally distinct competitor in radioligand binding assays, where its lack of an N-methyl group prevents it from competing with the tritiated or fluorescently labeled ML077 probe, thereby acting as an ideal negative control or orthogonal hit confirmation tool in KCC2 antagonist screening cascades [1].

Structure-Activity Relationship (SAR) Studies on the KCC2 Pyridazine Pharmacophore

As part of a focused library exploring the effect of aryl ring substitutions on KCC2 activity and selectivity, this compound provides a crucial data point for the 2,5-dimethylphenyl moiety, enabling medicinal chemists to correlate increased steric bulk and lipophilicity with binding affinity shifts derived from the ML077 core scaffold [1].

Comparative Solubility and Formulation Screening in Neurobiology Research

The compound's higher computed logP value (3.7) compared to VU 0240551 makes it a valuable comparator for formulation studies aimed at optimizing the solubility-permeability balance in neuronal cell-based assays, particularly when passive diffusion across neuronal membranes is a limiting factor [2].

Quote Request

Request a Quote for 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.